5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of heterocyclic compounds known as pyranones. It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3,4-dihydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, the reaction of enals and ketones in the presence of a chiral phosphine-copper iodide catalyst can lead to the formation of this compound . Another method involves the use of dicobaltoctacarbonyl-mediated tandem cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation of ketone compounds in the presence of suitable catalysts like aluminum platinum or aluminum palladium .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, which facilitate enantioselective conjugate addition . Other reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Scientific Research Applications
5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with molecular targets and pathways within biological systems. It can act as an inducer of colony-stimulating factors in bone marrow stromal cells, promoting cell growth and differentiation . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A closely related compound with similar structural features and chemical properties.
4-Methyl-5,6-dihydro-2H-pyran-2-one: Another analog with a methyl group at the 4-position, exhibiting similar reactivity.
Uniqueness
5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other pyranones, making it a valuable compound in various applications.
Properties
IUPAC Name |
5,6-dimethyl-3,4-dihydropyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-7(8)9-6(5)2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEOXNDFAPPJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497330 |
Source
|
Record name | 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4054-96-0 |
Source
|
Record name | 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.